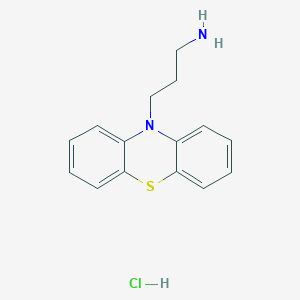
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
Descripción general
Descripción
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 109262-13-7 . It has a molecular weight of 292.83 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 226-228 degrees Celsius . It is stored at room temperature .Aplicaciones Científicas De Investigación
Biochemistry: Proteomics Research
This compound is utilized in proteomics research, where it serves as a specialty product . Its molecular weight of 292.83 and solid physical state make it suitable for various biochemical applications, including the study of protein interactions and functions.
Pharmacology: Receptor Studies
In pharmacology, compounds like 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride are valuable for studying receptor interactions. It’s structurally related to promethazine, a first-generation H1 receptor antagonist, which provides insights into antihistamine and antiemetic effects .
Neuroscience: Neurotransmitter Modulation
The phenothiazine derivative is significant in neuroscience for its potential role in neurotransmitter modulation. It’s related to promethazine, which affects ligand-gated ion channels and voltage-dependent ion channels, influencing neuronal signaling .
Materials Science: Compound Synthesis
In materials science, this compound’s properties, such as its melting point (226-228°C), are crucial for synthesizing new materials with desired thermal characteristics .
Analytical Chemistry: Chromatography and Spectroscopy
Analytical chemists may use 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride in chromatography and spectroscopy as a reference compound due to its well-defined physical and chemical properties .
Environmental Science: Toxicity and Safety Analysis
The safety profile, including hazard and precautionary statements, of this compound is essential for environmental scientists studying the impact and management of chemical substances in the environment .
Safety and Hazards
Propiedades
IUPAC Name |
3-phenothiazin-10-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSWGAEHMVZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




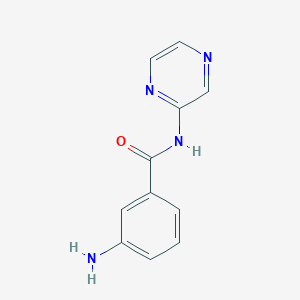
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)

![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)
![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)
![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)
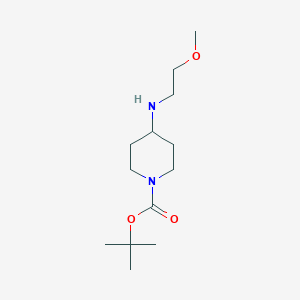
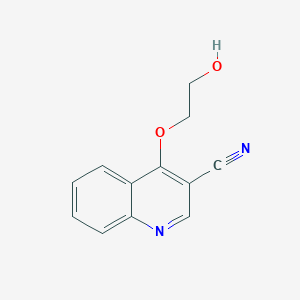
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)
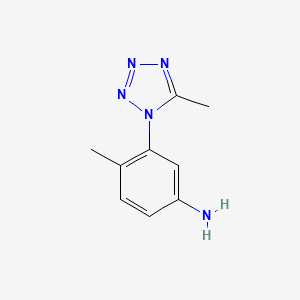
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)
